molecular formula C22H15F2N3O3S B4694027 2-[(2,4-difluorophenoxy)methyl]-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)benzamide

2-[(2,4-difluorophenoxy)methyl]-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)benzamide

Cat. No. B4694027
M. Wt: 439.4 g/mol
InChI Key: OGZIWAWYNPOUBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,4-difluorophenoxy)methyl]-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)benzamide is a chemical compound that is widely used in scientific research. It is a quinazoline derivative that has been found to have various biochemical and physiological effects. The compound has been synthesized using various methods, and its mechanism of action has been extensively studied.

Mechanism of Action

The mechanism of action of 2-[(2,4-difluorophenoxy)methyl]-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)benzamide is not fully understood. However, it has been proposed that the compound acts by inhibiting various enzymes and signaling pathways that are involved in cancer cell growth and inflammation. For example, it has been shown to inhibit the activity of the epidermal growth factor receptor (EGFR) and the mitogen-activated protein kinase (MAPK) pathway, which are both important in cancer cell growth. The compound has also been shown to inhibit the activity of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
2-[(2,4-difluorophenoxy)methyl]-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)benzamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the production of inflammatory cytokines. The compound has also been shown to reduce the expression of various genes that are involved in cancer cell growth and inflammation.

Advantages and Limitations for Lab Experiments

2-[(2,4-difluorophenoxy)methyl]-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize, and it has been extensively studied for its effects on cancer cells and inflammation. The compound is also relatively stable and can be stored for long periods of time. However, there are also some limitations to using this compound in lab experiments. It is not very water-soluble, which can make it difficult to use in some assays. Additionally, the compound has not been extensively studied for its effects on normal cells, which could limit its potential use in clinical settings.

Future Directions

There are several future directions for research on 2-[(2,4-difluorophenoxy)methyl]-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)benzamide. One area of research could be to study the compound's effects on other types of cancer cells, such as colon and pancreatic cancer. Another area of research could be to investigate the compound's effects on normal cells and tissues to determine its potential toxicity. Additionally, the compound could be studied for its potential use in combination with other drugs for the treatment of cancer and inflammatory diseases. Finally, further studies could be conducted to elucidate the compound's mechanism of action and identify potential molecular targets for drug development.

Scientific Research Applications

2-[(2,4-difluorophenoxy)methyl]-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)benzamide has been extensively used in scientific research. It has been found to have anticancer, anti-inflammatory, and antiviral properties. The compound has been studied for its effects on various cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to inhibit the replication of the hepatitis B virus and the human immunodeficiency virus (HIV). Additionally, the compound has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

2-[(2,4-difluorophenoxy)methyl]-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F2N3O3S/c23-14-9-10-19(17(24)11-14)30-12-13-5-1-2-6-15(13)20(28)26-27-21(29)16-7-3-4-8-18(16)25-22(27)31/h1-11H,12H2,(H,25,31)(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGZIWAWYNPOUBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)F)F)C(=O)NN3C(=O)C4=CC=CC=C4NC3=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(2,4-difluorophenoxy)methyl]-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.